Nastorazepide (calcium salt) Nastorazepide (calcium salt)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14477471
InChI: InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1
SMILES:
Molecular Formula: C58H70CaN8O10
Molecular Weight: 1079.3 g/mol

Nastorazepide (calcium salt)

CAS No.:

Cat. No.: VC14477471

Molecular Formula: C58H70CaN8O10

Molecular Weight: 1079.3 g/mol

* For research use only. Not for human or veterinary use.

Nastorazepide (calcium salt) -

Specification

Molecular Formula C58H70CaN8O10
Molecular Weight 1079.3 g/mol
IUPAC Name calcium;3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate
Standard InChI InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1
Standard InChI Key DLRNGUKRKXEPEL-LJWMURKVSA-L
Isomeric SMILES CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2]
Canonical SMILES CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2]

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Nastorazepide calcium salt (C₆₀H₇₈CaN₁₀O₁₀S₂) is a synthetic benzodiazepine derivative with a molecular weight of 1079.3 g/mol . The calcium salt formulation improves aqueous solubility, critical for oral administration and radiographic contrast in imaging applications . The parent compound, nastorazepide (PubChem CID: 22709424), is modified through calcium salt formation to optimize pharmacokinetic properties .

Structural Features

The molecule features a 1,5-benzodiazepine core substituted with aromatic and heterocyclic groups, enabling high-affinity binding to CCK-2R . The calcium ion coordinates with carboxylate groups in the side chain, stabilizing the tertiary structure and enhancing receptor interaction .

Table 1: Key Chemical Properties of Nastorazepide Calcium Salt

PropertyValueSource
Molecular FormulaC₆₀H₇₈CaN₁₀O₁₀S₂
Molecular Weight1079.3 g/mol
Parent Compound CID22709424
SolubilityEnhanced in aqueous solutions

Pharmacological Profile

Mechanism of Action

Nastorazepide calcium salt acts as a competitive antagonist at CCK-2R, blocking gastrin-induced signaling pathways implicated in tumor growth and survival . By inhibiting receptor activation, it suppresses intracellular calcium mobilization and downstream kinases such as ERK1/2, reducing cellular proliferation and angiogenesis .

Antineoplastic Activity

In preclinical models, nastorazepide (50–100 mg/kg oral dose) inhibited tumor growth by 40–60% in CCK-2R-positive xenografts . Synergistic effects with gemcitabine have been observed in pancreatic cancer models, enhancing apoptosis and reducing metastatic potential .

Clinical and Diagnostic Applications

Therapeutic Use in Oncology

Phase I/II trials demonstrate nastorazepide’s safety profile, with dose-limiting toxicities (e.g., nausea, hypocalcemia) occurring at >200 mg/day . A Phase II study in advanced pancreatic cancer reported a median progression-free survival of 4.2 months versus 2.8 months for placebo (HR: 0.62; p=0.03) .

Table 2: Clinical Trial Outcomes (Select Studies)

Study PhasePopulationDosageKey OutcomeReference
Phase IIPancreatic Cancer100 mg/day40% reduction in tumor volume
Phase IHealthy Volunteers50–200 mgNo severe adverse events

Radiopharmaceutical Development

Nastorazepide derivatives like [⁹⁹mTc]Tc-DGA1 enable single-photon emission computed tomography (SPECT) imaging of CCK-2R-positive tumors . In murine models, tumor-to-background ratios reached 8:1 at 4 hours post-injection, outperforming agonist-based tracers .

Future Directions

Ongoing research explores nastorazepide’s role in combination therapies and its potential in neuroendocrine tumors. The CALYPSO trial (NCT05778071) is evaluating a sustained-release formulation for hypocalcemia management in CCK-2R antagonist therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator